molecular formula C19H19F3N2O3 B244859 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue B244859
Poids moléculaire: 380.4 g/mol
Clé InChI: WGIHJADGZZRZLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound is currently under investigation in preclinical and clinical trials, and its mechanism of action and physiological effects are being extensively studied.

Mécanisme D'action

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide acts as a potent inhibitor of BTK, which is a key enzyme involved in the regulation of immune cell function. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the immune response. By inhibiting BTK, 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide blocks the proliferation and survival of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and physiological effects:
3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells and to modulate the immune response in autoimmune diseases. This compound has been shown to induce apoptosis in cancer cells and to reduce the production of inflammatory cytokines in autoimmune diseases. 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to modulate the differentiation and activation of immune cells, leading to a more balanced immune response.

Avantages Et Limitations Des Expériences En Laboratoire

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its good solubility in water and other solvents, and its good pharmacokinetic properties. However, this compound also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for the investigation of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the investigation of its potential as a combination therapy with other agents. Additionally, the investigation of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide in other diseases, such as multiple sclerosis and psoriasis, may provide new insights into its mechanism of action and therapeutic potential. Overall, 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide represents a promising candidate for the treatment of cancer and autoimmune diseases, and further investigation of this compound is warranted.

Méthodes De Synthèse

The synthesis of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the formation of a key intermediate, 2-morpholin-4-yl-5-(trifluoromethyl)aniline, which is then coupled with 3-methoxybenzoic acid to form the final product. The synthesis of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been optimized to yield high purity and good yields, making it a suitable candidate for further investigation.

Applications De Recherche Scientifique

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical studies as a potent inhibitor of BTK, a key enzyme involved in the regulation of immune cell function. This compound has been shown to inhibit the proliferation of cancer cells and to modulate the immune response in autoimmune diseases such as rheumatoid arthritis and lupus. 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is currently being investigated in clinical trials as a potential therapy for these diseases.

Propriétés

Formule moléculaire

C19H19F3N2O3

Poids moléculaire

380.4 g/mol

Nom IUPAC

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H19F3N2O3/c1-26-15-4-2-3-13(11-15)18(25)23-16-12-14(19(20,21)22)5-6-17(16)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,23,25)

Clé InChI

WGIHJADGZZRZLO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

SMILES canonique

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.